n-[(e)-(4-Nitrophenyl)methylene]methanamine
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Overview
Description
(E)-methyl[(4-nitrophenyl)methylidene]amine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a methylideneamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl[(4-nitrophenyl)methylidene]amine typically involves the condensation reaction between 4-nitrobenzaldehyde and methylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction can be represented as follows:
4-nitrobenzaldehyde+methylamine→(E)-methyl[(4-nitrophenyl)methylidene]amine+water
Industrial Production Methods
Industrial production of (E)-methyl[(4-nitrophenyl)methylidene]amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl[(4-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (E)-methyl[(4-aminophenyl)methylidene]amine.
Scientific Research Applications
(E)-methyl[(4-nitrophenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-methyl[(4-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl[(4-aminophenyl)methylidene]amine: Similar structure but with an amino group instead of a nitro group.
(E)-methyl[(4-chlorophenyl)methylidene]amine: Contains a chlorine atom instead of a nitro group.
(E)-methyl[(4-methylphenyl)methylidene]amine: Features a methyl group in place of the nitro group.
Uniqueness
(E)-methyl[(4-nitrophenyl)methylidene]amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications. The nitro group can participate in various chemical reactions, making this compound versatile for different scientific and industrial purposes.
Properties
CAS No. |
59862-73-6 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-methyl-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C8H8N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 |
InChI Key |
KXVFTZOZYASDRU-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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